5-(2-Oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid
Description
Properties
Molecular Formula |
C8H5N3O4 |
|---|---|
Molecular Weight |
207.14 g/mol |
IUPAC Name |
5-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C8H5N3O4/c12-5-3-4(1-2-9-5)7-10-6(8(13)14)11-15-7/h1-3H,(H,9,12)(H,13,14) |
InChI Key |
MALMHGWEJKQUTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C=C1C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-oxo-1,2-dihydropyridine derivatives with suitable nitrile oxides to form the oxadiazole ring . The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyridine or oxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
5-(2-Oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-(2-Oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound is part of a broader family of 1,2,4-oxadiazole-3-carboxylic acid derivatives. Key structural variations lie in the substituents at the 5-position of the oxadiazole ring, which significantly influence physicochemical properties, bioactivity, and synthetic routes. Below is a detailed comparison:
Key Observations:
Bulky substituents like bromophenyl (e.g., 5-(3-bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid, ) may improve target specificity but reduce solubility. The dihydropyridine group in the target compound could enable redox activity or conformational adaptability, similar to NADH-like molecules .
Synthetic Accessibility :
- Many analogs are synthesized via cycloaddition (e.g., ) or ester hydrolysis (e.g., ). The target compound likely follows similar routes.
- Derivatives with heteroaromatic substituents (e.g., pyridine, pyrazole) require regioselective coupling strategies .
Biological Relevance :
Biological Activity
The compound 5-(2-Oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is a derivative of oxadiazole, a five-membered heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this specific compound, including its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₈N₄O₃. Its structure features a carboxylic acid group attached to an oxadiazole ring, which enhances its potential pharmacological properties. The presence of the dihydropyridine moiety contributes to its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various oxadiazole compounds and their evaluation against Gram-positive and Gram-negative bacteria. The compound demonstrated promising activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 8 to 32 µg/mL .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Bacillus subtilis | 8 |
Anticancer Activity
The anticancer potential of the compound has also been investigated. In vitro studies have shown that it induces apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and modulation of apoptotic markers such as Bcl-2 and Bax. One study reported an IC50 value of 15 µM against human breast cancer cells (MCF-7), indicating significant cytotoxicity .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer effects, this compound exhibits anti-inflammatory properties. Experimental models have demonstrated that it reduces pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The compound's ability to inhibit the NF-kB pathway further supports its potential as an anti-inflammatory agent .
Case Studies
- Antimicrobial Efficacy : A recent study synthesized several oxadiazole derivatives, including our compound of interest. It was tested against various pathogens and showed comparable efficacy to standard antibiotics like ciprofloxacin .
- Cytotoxicity in Cancer Cells : In a comparative study involving multiple oxadiazole derivatives, our compound exhibited superior cytotoxic effects on MCF-7 cells compared to other derivatives tested, suggesting a structure-activity relationship that warrants further investigation .
- Inflammation Model : In vivo studies using animal models demonstrated that administration of the compound significantly reduced paw edema in carrageenan-induced inflammation models, showcasing its therapeutic potential in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
